

# Gosogliptin versus linagliptin potency

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## Compound Focus: Gosogliptin

CAS No.: 869490-47-1

Cat. No.: S004125

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## Drug Comparison at a Glance

Feature	Linagliptin	Gosogliptin
DPP-4 Inhibition (IC <sub>50</sub> )	~1 nM [1] [2]	Information missing
Selectivity (vs. DPP-8/9)	>10,000-fold [1] [2]	Information missing
Bioavailability	~30% [3] [2]	Information missing
Protein Binding	Concentration-dependent (75-99%) [3]	Information missing
Primary Route of Elimination	Enterohepatic / Feces (unchanged) [1] [3] [2]	Information missing
Dosing Regimen	5 mg once daily [4]	Information missing
Key Differentiating Feature	Non-renal elimination; no dose adjustment in renal impairment [1]	Approved in Russia [5]

## Linagliptin: Detailed Potency and Pharmacological Data

While a direct comparison is not possible, the experimental data for linagliptin is well-established.

**Quantitative Potency and Selectivity** Linagliptin is a highly potent and selective DPP-4 inhibitor.

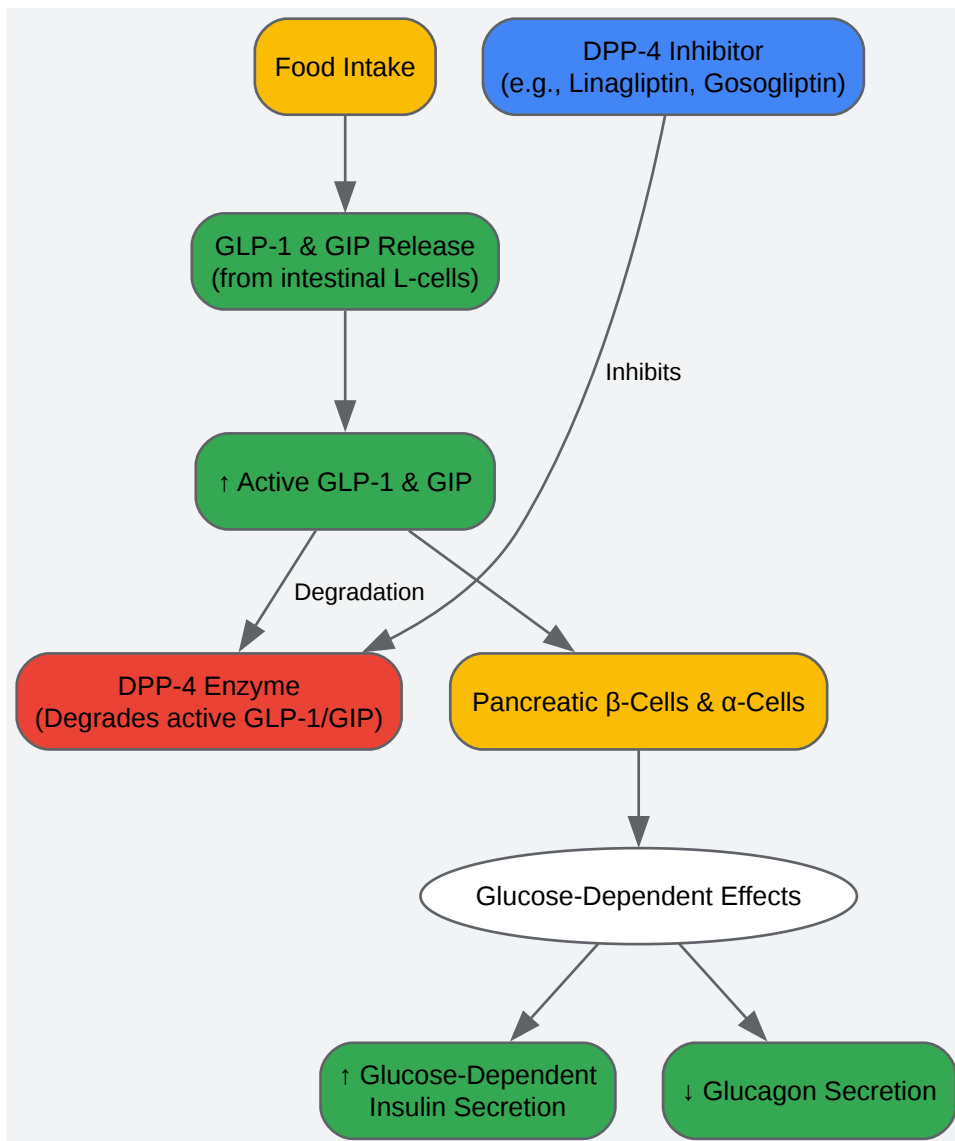
- **In Vitro Potency:** The half maximal inhibitory concentration ( $IC_{50}$ ) for linagliptin is approximately **1 nM**, indicating high potency [1] [2].
- **In Vitro Selectivity:** It is over **40,000-fold** more selective for DPP-4 than for the related enzymes DPP-8 and DPP-9. This high selectivity is thought to contribute to its favorable safety profile [1] [2].
- **In Vivo Effect:** A 5 mg oral dose achieves **>80% inhibition** of plasma DPP-4 activity for over 24 hours, supporting its once-daily dosing regimen [4] [3].

**Experimental Protocols for Linagliptin** The key findings for linagliptin are derived from standard experimental methodologies:

- **In Vitro Enzyme Assays:** These protocols determine  $IC_{50}$  values by measuring the compound's ability to inhibit the enzymatic activity of recombinant human DPP-4. Selectivity is assessed by running similar assays against DPP-8 and DPP-9 [1] [2].
- **Clinical Pharmacokinetic/Pharmacodynamic Studies:** These are typically randomized, open-label, crossover trials in healthy volunteers or patients with type 2 diabetes. Participants receive the drug (e.g., 5 mg once daily) for several days to reach steady state. Blood samples are collected over a dosing interval to measure plasma drug concentrations (pharmacokinetics) and the percentage of DPP-4 enzyme inhibition (pharmacodynamics) [4].

## Mechanism of Action for DPP-4 Inhibitors

The following diagram illustrates the common mechanism of action for DPP-4 inhibitor class, which is shared by both linagliptin and **gosogliptin**.



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